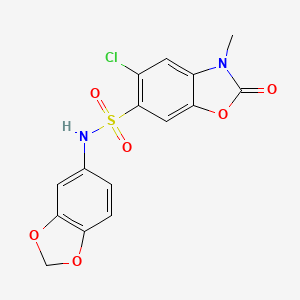
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, a benzoxazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity and making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzodioxole and benzoxazole moieties are common in pharmacologically active compounds, suggesting possible applications in treating diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(2,4-dimethylbenzylidene)-1,3-benzodioxol-5-amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide stands out due to its combination of a benzodioxole moiety, a benzoxazole ring, and a sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11ClN2O6S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O6S/c1-18-10-5-9(16)14(6-12(10)24-15(18)19)25(20,21)17-8-2-3-11-13(4-8)23-7-22-11/h2-6,17H,7H2,1H3 |
InChI Key |
YNGMMQJUWREWGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11477393.png)
![2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11477394.png)
![4-{2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11477400.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11477406.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11477418.png)
![1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11477425.png)
![2-[(naphthalen-2-yloxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B11477431.png)
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B11477444.png)
![1-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine](/img/structure/B11477449.png)
![6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11477450.png)
![5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11477455.png)
![3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11477465.png)
![2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B11477466.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione](/img/structure/B11477468.png)
